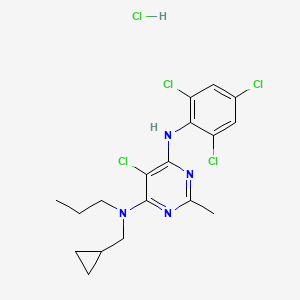

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride

Vue d'ensemble

Description

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple substituents such as chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups

Mécanisme D'action

Target of Action

NBI 27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a member of the G protein-coupled receptor superfamily . It has no activity at CRF2 receptors .

Mode of Action

NBI 27914 hydrochloride interacts with the CRF1 receptor, blocking its function . The Ki value, which is a measure of the binding affinity of the compound for its target, is 1.7 nM . This indicates a high affinity interaction between NBI 27914 hydrochloride and the CRF1 receptor.

Biochemical Pathways

The CRF1 receptor mediates the excitatory actions of corticotropin-releasing factor (CRF) in the brain .

Pharmacokinetics

It is known that the compound is efficacious both 4 and 24 hours post-dosing , suggesting that it has a suitable bioavailability and half-life for therapeutic applications.

Result of Action

NBI 27914 hydrochloride has been shown to have several effects in vivo. It attenuates referred abdominal pain, dose-dependently attenuates Freund’s Complete Adjuvant-induced mechanical hyperalgesia, and reverses thermal hyperalgesia . It also attenuates spinal nerve ligation-induced mechanical hyperalgesia and tactile allodynia . At higher doses, NBI 27914 hydrochloride blocks behavioral seizures and prevents epileptic discharges in concurrent electroencephalograms recorded from the amygdala .

Analyse Biochimique

Biochemical Properties

NBI 27914 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the corticotropin-releasing factor 1 receptor. This receptor is part of the G protein-coupled receptor superfamily and is involved in the body’s response to stress. NBI 27914 hydrochloride binds to the corticotropin-releasing factor 1 receptor with high affinity, preventing the activation of downstream signaling pathways. This interaction inhibits the release of adrenocorticotropic hormone from the anterior pituitary gland, thereby modulating the stress response .

Cellular Effects

NBI 27914 hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to inhibit the excitatory actions of corticotropin-releasing factor, thereby reducing stress-induced neuronal activation . Additionally, NBI 27914 hydrochloride influences cell signaling pathways by inhibiting the production of cyclic adenosine monophosphate, a secondary messenger involved in many cellular processes . This compound also affects gene expression by modulating the transcription of stress-responsive genes, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of NBI 27914 hydrochloride involves its selective binding to the corticotropin-releasing factor 1 receptor. This binding prevents the receptor from interacting with its natural ligand, corticotropin-releasing factor, thereby inhibiting the activation of downstream signaling pathways . NBI 27914 hydrochloride acts as a competitive antagonist, blocking the receptor’s active site and preventing the initiation of the stress response cascade . This inhibition leads to decreased production of adrenocorticotropic hormone and subsequent reduction in cortisol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NBI 27914 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, NBI 27914 hydrochloride has shown consistent efficacy in inhibiting corticotropin-releasing factor 1 receptor activity over extended periods . In in vivo studies, the compound has demonstrated sustained effects in reducing stress-induced behaviors and physiological responses for up to 24 hours post-administration .

Dosage Effects in Animal Models

The effects of NBI 27914 hydrochloride vary with different dosages in animal models. At lower doses (1-10 mg/kg), the compound effectively attenuates stress-induced behaviors and physiological responses without causing significant adverse effects . At higher doses (10-30 mg/kg), NBI 27914 hydrochloride has been shown to block behavioral seizures and prevent epileptic discharges in concurrent electroencephalograms . These findings suggest a dose-dependent effect of the compound, with higher doses potentially leading to toxic or adverse effects .

Metabolic Pathways

NBI 27914 hydrochloride is involved in metabolic pathways related to the stress response. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of corticotropin-releasing factor and adrenocorticotropic hormone . By inhibiting the corticotropin-releasing factor 1 receptor, NBI 27914 hydrochloride modulates the metabolic flux of these hormones, leading to altered levels of stress-related metabolites . This modulation affects the overall metabolic balance and homeostasis within the body .

Transport and Distribution

NBI 27914 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, NBI 27914 hydrochloride accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on the corticotropin-releasing factor 1 receptor . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of NBI 27914 hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with the corticotropin-releasing factor 1 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct NBI 27914 hydrochloride to specific cellular compartments . The presence of the compound in these compartments allows it to effectively inhibit the receptor and modulate the stress response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the reaction.

Introduction of Substituents: The various substituents (chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups) are introduced through a series of substitution reactions. These reactions may involve halogenation, alkylation, and arylation steps, each requiring specific reagents such as halogenating agents, alkyl halides, and aryl halides.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the chloro and trichlorophenyl groups, potentially converting them to their corresponding hydrocarbons.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and trichlorophenyl positions, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield formaldehyde, while nucleophilic substitution at the chloro position can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Structure and Characteristics

The compound features a pyrimidine core with multiple substituents, including chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups. Its molecular formula is with a molecular weight of approximately 433.2 g/mol.

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : Initiated through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Substituent Introduction : Achieved via halogenation, alkylation, and arylation reactions.

- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form to enhance solubility.

Research indicates that this compound interacts with various biological targets, particularly as an antagonist at Corticotropin-Releasing Factor 1 (CRF1) receptors. This interaction suggests potential applications in modulating stress responses.

Case Study: CRF1 Receptor Antagonism

A study demonstrated that 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine; hydrochloride effectively reduces anxiety-like behaviors in animal models through its action on CRF1 receptors .

Antimicrobial and Antiviral Properties

The compound has been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest efficacy against various pathogens.

Data Table: Biological Activities

| Activity Type | Target Pathogen | Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate |

| Antiviral | Influenza virus | High |

Cancer Research

There is ongoing exploration into the compound's anticancer properties. Its structural analogs have shown promise in inhibiting tumor growth in preclinical studies.

Case Study: Anticancer Potential

In vitro tests indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells.

Material Science

Due to its stability and reactivity, this compound is being explored for developing new materials such as polymers and coatings.

Pharmaceutical Development

It serves as a building block for synthesizing more complex pharmaceutical agents due to its unique chemical structure.

Data Table: Industrial Uses

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used in creating stable polymers |

| Coating Materials | Provides durability and resistance |

Comparaison Avec Des Composés Similaires

Similar Compounds

4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the chloro substituent at the 5-position.

5-chloro-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the cyclopropylmethyl substituent at the 4-position.

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propylpyrimidine-4,6-diamine: Lacks the trichlorophenyl substituent at the 6-position.

Uniqueness

The uniqueness of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups contributes to its reactivity, stability, and potential biological activity, making it a valuable compound for scientific research.

Activité Biologique

5-Chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine; hydrochloride, commonly referred to as NBI 27914, is a compound of significant interest in pharmacological research due to its potent biological activity as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀Cl₄N₄

- Molecular Weight : 434.19 g/mol

- IUPAC Name : 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine hydrochloride

The compound features a complex structure with multiple substituents that enhance its biological activity. The presence of chlorine atoms is notable for increasing the compound's reactivity and interaction with biological targets.

NBI 27914 acts primarily as a CRF1 receptor antagonist . It exhibits a high binding affinity for the CRF1 receptor with an inhibition constant (K_i) of approximately 1.7 nM, indicating its potency in blocking this receptor's activity without affecting CRF2 receptors. This selective antagonism is crucial for its therapeutic potential in conditions related to stress and anxiety disorders.

Antidepressant and Anxiolytic Effects

Research has demonstrated that NBI 27914 can effectively mitigate behavioral seizures in animal models, suggesting its potential utility in treating anxiety-related disorders. The blockade of CRF1 receptors is associated with reduced anxiety-like behaviors and improved mood regulation in preclinical studies .

Neurogenic Activity

Studies have shown that NBI 27914 influences neurogenic activity within the adult hippocampus. It has been linked to the modulation of neural stem cell proliferation and differentiation, which could have implications for neurodegenerative diseases and cognitive disorders .

Effects on Steroidogenic Gene Expression

NBI 27914 has been used to investigate its effects on steroidogenic gene expression in mouse testis models. This research highlights its role in endocrine functions and potential impacts on reproductive health .

Case Study: Anxiety Models

In a series of experiments utilizing rodent models of anxiety, NBI 27914 was administered to assess its efficacy in reducing anxiety-like behaviors. Results indicated a significant decrease in stress-induced behaviors compared to control groups. These findings support the hypothesis that CRF1 antagonism can lead to anxiolytic effects .

Comparative Studies

A comparative analysis with other CRF1 antagonists revealed that NBI 27914 possesses superior selectivity and efficacy. In head-to-head trials against compounds like SSR125543A, NBI 27914 demonstrated a more favorable pharmacological profile regarding side effects and potency .

Potential Applications

Given its biological activity, NBI 27914 is being explored for various therapeutic applications:

- Anxiety Disorders : As a potential treatment for generalized anxiety disorder (GAD) and related conditions.

- Depression : Investigated for its role in alleviating symptoms associated with major depressive disorder (MDD).

- Neurodegenerative Diseases : Potential applications in enhancing neurogenesis may offer new avenues for treating conditions like Alzheimer's disease.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| CRF1 Receptor Antagonism | Selectively inhibits CRF1 receptor activity (K_i = 1.7 nM) |

| Anxiolytic Effects | Reduces anxiety-like behaviors in rodent models |

| Neurogenic Effects | Modulates neural stem cell activity in the hippocampus |

| Steroidogenic Gene Expression | Affects gene expression related to steroidogenesis |

Propriétés

IUPAC Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.